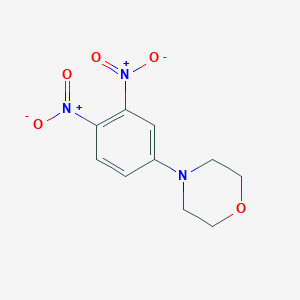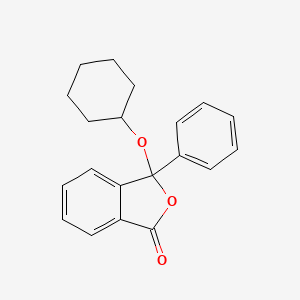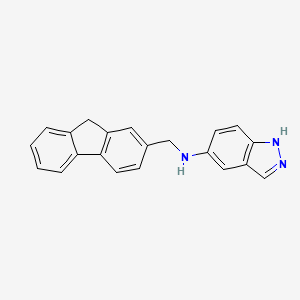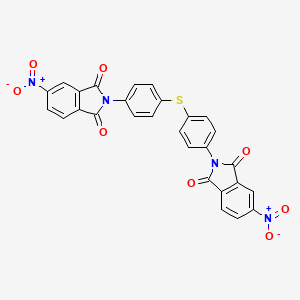![molecular formula C16H12F4N4 B5234415 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine](/img/structure/B5234415.png)
2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. This compound is known for its ability to target and inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of various types of cancer.
Mecanismo De Acción
2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine works by selectively binding to and inhibiting the activity of BTK, a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By blocking the activity of BTK, 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its ability to inhibit BTK activity, 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine has also been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and modulate the tumor microenvironment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Additionally, 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine has shown to be effective in overcoming resistance to other BTK inhibitors, making it a promising candidate for the treatment of refractory B-cell malignancies. However, one limitation of 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the research and development of 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine. One area of interest is the combination of 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to enhance its anti-tumor activity. Additionally, further studies are needed to determine the optimal dosing and scheduling of 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine in clinical settings, as well as its potential use in combination with immunotherapies such as checkpoint inhibitors. Finally, the development of more potent and selective BTK inhibitors based on the structure of 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine may lead to the discovery of new therapeutic agents for the treatment of cancer.
Métodos De Síntesis
The synthesis of 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine involves a multi-step process that begins with the reaction of 1-(2-fluoroethyl)-1H-pyrazol-3-amine with 3-bromoaniline to form an intermediate compound. This intermediate is then reacted with 4-(trifluoromethyl)pyrimidine-5-carbaldehyde in the presence of a palladium catalyst to yield the final product, 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine.
Aplicaciones Científicas De Investigación
2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential use as a therapeutic agent in the treatment of various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, 2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine has demonstrated potent anti-tumor activity and has shown to be effective in overcoming resistance to other BTK inhibitors.
Propiedades
IUPAC Name |
2-[3-[1-(2-fluoroethyl)pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N4/c17-6-9-24-8-5-13(23-24)11-2-1-3-12(10-11)15-21-7-4-14(22-15)16(18,19)20/h1-5,7-8,10H,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSNJQIQLVZCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC(=N2)C(F)(F)F)C3=NN(C=C3)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[1-(2-Fluoroethyl)pyrazol-3-yl]phenyl]-4-(trifluoromethyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5234337.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5234340.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5234348.png)

![ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5234370.png)

![2-[benzyl(phenylsulfonyl)amino]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B5234380.png)
![N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B5234386.png)
![methyl 4-({[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5234393.png)


![(4aS*,8aR*)-2-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5234407.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234408.png)
![4-methoxy-N-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5234426.png)